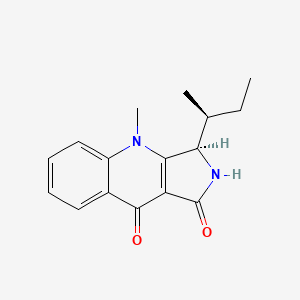
Quinolactacin A1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolactacin A1 is a naturally occurring compound isolated from the fermentation broth of the fungus Penicillium citrinum. It is a member of the quinolone alkaloids, characterized by a unique quinolone skeleton conjugated with a gamma-lactam ring. This compound has garnered significant attention due to its potent biological activities, including inhibition of acetylcholinesterase, making it a promising candidate for research in neurodegenerative diseases such as Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quinolactacin A1 involves the combination of amino acids L-valine and L-isoleucine, anthranilic acid, and acetic acid. The process typically includes the following steps:
Formation of the Quinolone Skeleton: The quinolone core is synthesized through a series of reactions involving the condensation of anthranilic acid with acetic acid and subsequent cyclization.
Incorporation of the Gamma-Lactam Ring: The gamma-lactam ring is introduced through a Dieckmann condensation reaction, which involves the cyclization of a beta-keto acid intermediate derived from L-valine and L-isoleucine.
Industrial Production Methods: Industrial production of this compound is achieved through solid-state fermentation of Penicillium citrinum. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Quinolactacin A1 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic conditions.
Major Products:
Oxidation: Quinolactacin A2
Reduction: Reduced forms of this compound
Substitution: Various quinolone derivatives
Applications De Recherche Scientifique
Quinolactacin A1 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of quinolone alkaloids.
Biology: this compound is used to investigate the biological pathways involved in acetylcholinesterase inhibition.
Medicine: Due to its acetylcholinesterase inhibitory activity, this compound is explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.
Mécanisme D'action
Quinolactacin A1 is part of a broader class of quinolone alkaloids, which includes compounds such as quinolactacin A2, quinolactacin B, and quinolactacin C. These compounds share a similar quinolone skeleton but differ in the substituents attached to the core structure. This compound is unique due to its specific stereochemistry and the presence of a gamma-lactam ring, which contributes to its distinct biological activity .
Comparaison Avec Des Composés Similaires
Quinolactacin A2: An oxidized form of quinolactacin A1 with similar biological activities.
Quinolactacin B: A related compound with variations in the substituents on the quinolone ring.
Quinolactacin C: Another member of the quinolactacin family with distinct structural features.
Propriétés
IUPAC Name |
(3R)-3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHQAMWKNPOTDV-TVQRCGJNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
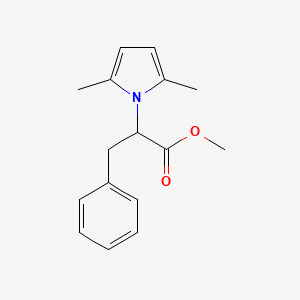
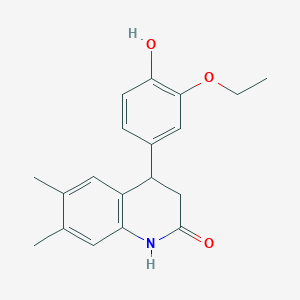
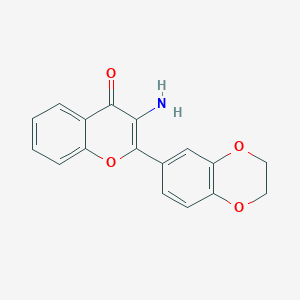
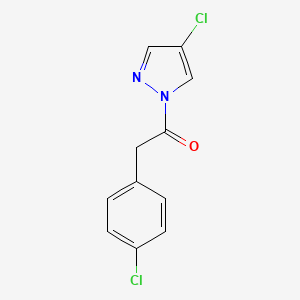
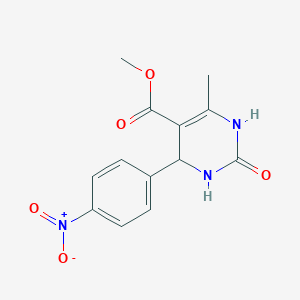
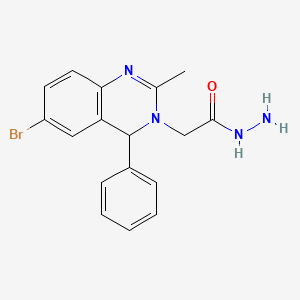
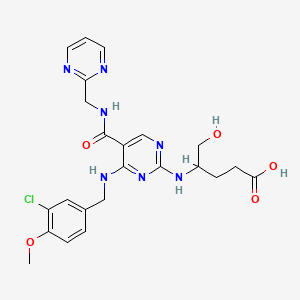
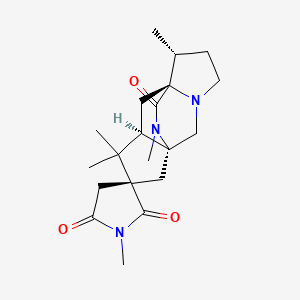
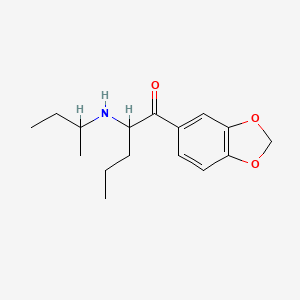
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814130.png)
![8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B10814134.png)
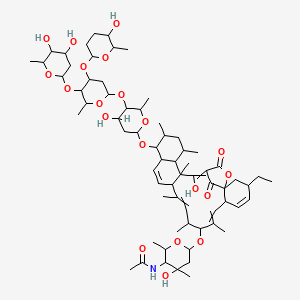

![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814148.png)
